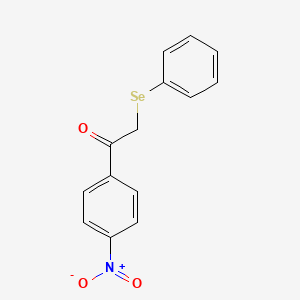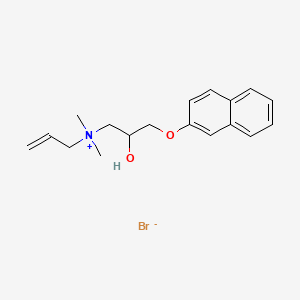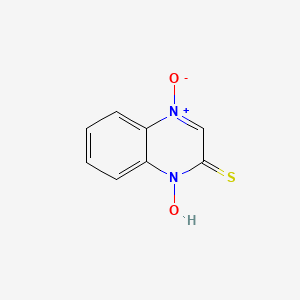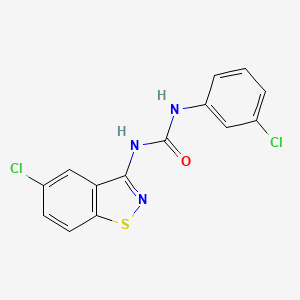
1-(5-Chloro-1,2-benzothiazol-3-yl)-3-(3-chlorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Chloro-1,2-benzothiazol-3-yl)-3-(3-chlorophenyl)urea is an organic compound that belongs to the class of benzothiazoles. This compound is characterized by the presence of a benzothiazole ring substituted with a chlorine atom at the 5-position and a urea moiety connecting it to a 3-chlorophenyl group. Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-1,2-benzothiazol-3-yl)-3-(3-chlorophenyl)urea typically involves the following steps:
Formation of 5-Chloro-1,2-benzothiazole: This can be achieved by the cyclization of 2-chlorobenzenamine with sulfur and chlorine sources under controlled conditions.
Urea Formation: The 5-chloro-1,2-benzothiazole is then reacted with an isocyanate derivative of 3-chlorophenyl to form the desired urea compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Bulk Synthesis: Using large-scale reactors to carry out the cyclization and urea formation reactions.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-1,2-benzothiazol-3-yl)-3-(3-chlorophenyl)urea can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The benzothiazole ring can be oxidized or reduced under specific conditions.
Hydrolysis: The urea moiety can be hydrolyzed to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized benzothiazole derivatives.
Reduction: Reduced benzothiazole derivatives.
Hydrolysis: Corresponding amine and carbon dioxide.
Scientific Research Applications
1-(5-Chloro-1,2-benzothiazol-3-yl)-3-(3-chlorophenyl)urea has several scientific research applications, including:
Medicinal Chemistry: Used as a scaffold for developing new drugs with potential antimicrobial, anticancer, and anti-inflammatory properties.
Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: Utilized in the synthesis of other complex organic molecules and as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-1,2-benzothiazol-3-yl)-3-(3-chlorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(5-Chloro-1,2-benzothiazol-3-yl)-3-phenylurea: Similar structure but lacks the chlorine atom on the phenyl ring.
1-(5-Chloro-1,2-benzothiazol-3-yl)-3-(4-chlorophenyl)urea: Similar structure with the chlorine atom at the 4-position on the phenyl ring.
Uniqueness
1-(5-Chloro-1,2-benzothiazol-3-yl)-3-(3-chlorophenyl)urea is unique due to the specific positioning of the chlorine atoms, which can influence its chemical reactivity and biological activity. The presence of chlorine atoms at both the benzothiazole and phenyl rings may enhance its interactions with certain biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
105777-87-5 |
|---|---|
Molecular Formula |
C14H9Cl2N3OS |
Molecular Weight |
338.2 g/mol |
IUPAC Name |
1-(5-chloro-1,2-benzothiazol-3-yl)-3-(3-chlorophenyl)urea |
InChI |
InChI=1S/C14H9Cl2N3OS/c15-8-2-1-3-10(6-8)17-14(20)18-13-11-7-9(16)4-5-12(11)21-19-13/h1-7H,(H2,17,18,19,20) |
InChI Key |
DHFQYLONKUOXLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NC2=NSC3=C2C=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Methyl-N-[1-(methylsulfanyl)prop-1-en-1-yl]aniline](/img/structure/B14329354.png)
![19-ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-6-carbaldehyde](/img/structure/B14329360.png)
![1,1'-[Ethene-1,1-diyldi(4,1-phenylene)]bis(2,5-dimethylpyrrolidine)](/img/structure/B14329373.png)
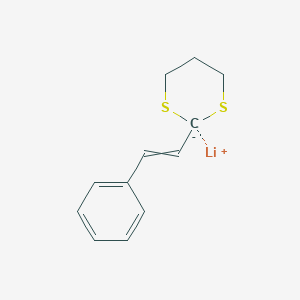
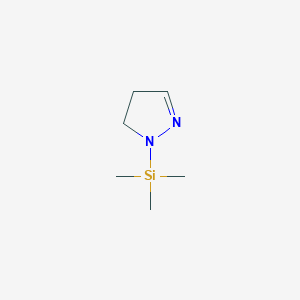
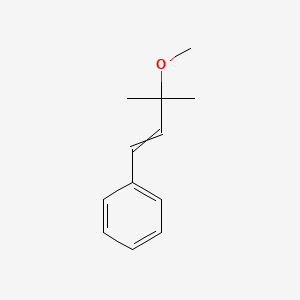
![2,4-Dimethyl-1H-[1,3,5]triazino[1,2-a]quinoline-1,3,6(2H,4H)-trione](/img/structure/B14329404.png)
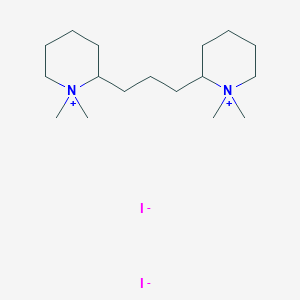
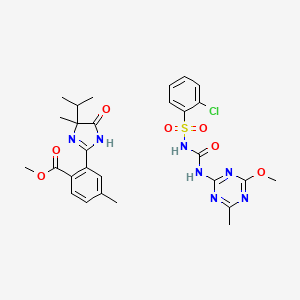

![4-Isothiocyanato-1-[2-(4-methoxyphenyl)ethyl]piperidine](/img/structure/B14329422.png)
